Methyl 3-amino-2-hydroxy-3-phenylpropanoate hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

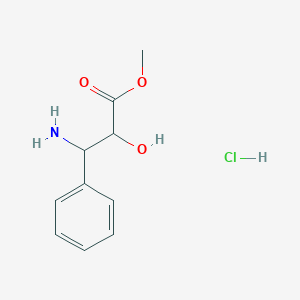

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride: is an organic compound with the molecular formula C10H14ClNO3. It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Reduction Method: : One common method for synthesizing methyl 3-amino-2-hydroxy-3-phenylpropanoate involves the reduction of methyl 3-nitro-2-hydroxy-3-phenylpropanoate. This reduction can be achieved using sodium borohydride in methanol at low temperatures (around -40°C) to yield the desired product with high efficiency .

-

Inversion Method: : Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6. This method is notable for its cost-effectiveness and high yield, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride typically involves the above-mentioned synthetic routes but on a larger scale. The processes are optimized for maximum yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Methyl 3-amino-2-hydroxy-3-phenylpropanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.

-

Reduction: : The compound can be reduced further to form various derivatives. For instance, reduction with lithium aluminum hydride can yield the corresponding alcohol.

-

Substitution: : Nucleophilic substitution reactions can occur, especially at the amino group. Common reagents include alkyl halides and acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Medically, derivatives of methyl 3-amino-2-hydroxy-3-phenylpropanoate are investigated for their potential therapeutic effects. They are studied for their roles in modulating neurotransmitter activity and as potential treatments for neurological disorders.

Industry

In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its role as an intermediate makes it crucial in the large-scale synthesis of drugs and other high-value chemicals.

Mechanism of Action

The mechanism by which methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl and amino groups play critical roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-3-phenylpropanoate hydrochloride: Similar in structure but lacks the hydroxyl group.

Methyl 3-amino-3-phenylpropanoate hydrochloride: Similar but differs in the position of the hydroxyl group.

Uniqueness

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.

Biological Activity

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride, commonly referred to as methyl 3-amino-2-hydroxy-3-phenylpropanoate HCl, is an organic compound with significant biological activity. This compound is a derivative of phenylalanine and exhibits properties that make it valuable in various biochemical and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula: C10H14ClNO3. Its structure includes:

- Amino group : Contributes to its reactivity and ability to form hydrogen bonds.

- Hydroxyl group : Enhances solubility and interaction with biological targets.

- Phenyl ring : Provides hydrophobic characteristics that facilitate membrane permeability.

These structural features enable the compound to engage in various biochemical interactions essential for its biological activity .

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. The hydroxyl and amino groups allow for:

- Hydrogen bonding : Facilitating enzyme-substrate interactions.

- Electrostatic interactions : Influencing the binding affinity to biological targets.

These interactions can modulate various biological pathways, potentially leading to therapeutic effects in neurological disorders and other conditions .

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of this compound on cancer cell lines. In a study involving modified derivatives, several compounds showed significant inhibitory actions against HCT-116 cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 0.69 |

| Compound B | HeLa | 11.0 |

| Doxorubicin | HeLa | 2.29 |

This data suggests that structural modifications can enhance the biological efficacy of similar compounds, making them promising candidates for further development in cancer therapy .

Neurotransmitter Modulation

This compound has been explored for its potential in modulating neurotransmitter activity. Its structural similarity to amino acids allows it to influence neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety .

Case Studies

- Enzyme Interaction Studies : Research has shown that this compound can act as a substrate for specific enzymes involved in amino acid metabolism. These studies are crucial for understanding its role in biochemical pathways and potential therapeutic applications .

- Therapeutic Applications : Clinical investigations are ongoing to evaluate the efficacy of this compound in treating various conditions, including neurodegenerative diseases and certain cancers. Preliminary results indicate promising outcomes, warranting further exploration in clinical settings .

Properties

CAS No. |

133153-70-5 |

|---|---|

Molecular Formula |

C10H14ClNO3 |

Molecular Weight |

231.67 g/mol |

IUPAC Name |

methyl 3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7;/h2-6,8-9,12H,11H2,1H3;1H |

InChI Key |

LOIPCOSNSDEXGK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.